4-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine
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Overview
Description
4-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and a piperidine moietyThe trifluoromethyl group, in particular, is known for its ability to enhance the biological activity and metabolic stability of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of a hydrazide with a nitrile in the presence of an acid catalyst to form the oxadiazole ring. The trifluoromethyl group is then introduced via a radical trifluoromethylation reaction . The final step involves the coupling of the oxadiazole intermediate with piperidine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine involves its interaction with specific molecular targets in the body. The trifluoromethyl group enhances the compound’s ability to bind to its target, often a protein or enzyme, thereby modulating its activity. This interaction can lead to various biological effects, such as pain relief or anti-inflammatory action .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor used as an antidepressant.
Fentanyl: A potent synthetic opioid used for pain management.
Penfluridol: A neuroleptic agent used in the treatment of schizophrenia.
Uniqueness
4-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine is unique due to its combination of a trifluoromethyl group, an oxadiazole ring, and a piperidine moiety.
Properties
Molecular Formula |
C15H16F3N3O |
---|---|
Molecular Weight |
311.30 g/mol |
IUPAC Name |
5-(piperidin-4-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H16F3N3O/c16-15(17,18)12-3-1-11(2-4-12)14-20-13(22-21-14)9-10-5-7-19-8-6-10/h1-4,10,19H,5-9H2 |
InChI Key |
ZRTQLQAUYJJJAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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